![molecular formula C20H25ClN2O B10782864 N-methyl para-methyl Phenyl fentanyl (hydrochloride) CAS No. 2710510-11-3](/img/no-structure.png)
N-methyl para-methyl Phenyl fentanyl (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl para-methyl Phenyl fentanyl (hydrochloride) is a synthetic opioid analgesic compound. It is structurally similar to fentanyl, a well-known opioid, and is used primarily for research and forensic applications
Vorbereitungsmethoden
The synthesis of N-methyl para-methyl Phenyl fentanyl (hydrochloride) involves several steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride.
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
N-methyl para-methyl Phenyl fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-methyl para-methyl Phenyl fentanyl (hydrochloride) is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: It is studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic routes and the optimization of existing processes.
Wirkmechanismus
N-methyl para-methyl Phenyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound primarily targets the mu-opioid receptor, which is responsible for its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
N-methyl para-methyl Phenyl fentanyl (hydrochloride) is similar to other fentanyl analogs, such as:
para-Methoxyfentanyl: This compound is also a potent synthetic opioid with similar effects but slightly lower potency.
N-(3,4,5-TMA) Fentanyl (hydrochloride): This compound is structurally similar and is used for research and forensic applications.
Eigenschaften
CAS-Nummer |
2710510-11-3 |
---|---|
Molekularformel |
C20H25ClN2O |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-16-8-10-18(11-9-16)22(19-12-14-21(2)15-13-19)20(23)17-6-4-3-5-7-17;/h3-11,19H,12-15H2,1-2H3;1H |
InChI-Schlüssel |
POXSKWLGKLXHAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)C)C(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.